molecular formula C19H23NO2 B5180615 4-butoxy-N-(2,6-dimethylphenyl)benzamide

4-butoxy-N-(2,6-dimethylphenyl)benzamide

Cat. No. B5180615
M. Wt: 297.4 g/mol
InChI Key: IZGUHMCMZMVPMX-UHFFFAOYSA-N
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Description

4-butoxy-N-(2,6-dimethylphenyl)benzamide, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in scientific research. BDMC belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-butoxy-N-(2,6-dimethylphenyl)benzamide is not fully understood. However, it has been suggested that 4-butoxy-N-(2,6-dimethylphenyl)benzamide may exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress-induced diseases. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-butoxy-N-(2,6-dimethylphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to exhibit low toxicity in animal models, which makes it a suitable candidate for further studies. However, 4-butoxy-N-(2,6-dimethylphenyl)benzamide also has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. 4-butoxy-N-(2,6-dimethylphenyl)benzamide also has a short half-life, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 4-butoxy-N-(2,6-dimethylphenyl)benzamide. One area of research is to investigate the potential of 4-butoxy-N-(2,6-dimethylphenyl)benzamide as a therapeutic agent for various diseases such as cancer and inflammatory diseases. Another area of research is to investigate the mechanism of action of 4-butoxy-N-(2,6-dimethylphenyl)benzamide and its interaction with various signaling pathways. Additionally, further studies are needed to optimize the synthesis method of 4-butoxy-N-(2,6-dimethylphenyl)benzamide and improve its solubility and half-life.

Synthesis Methods

The synthesis of 4-butoxy-N-(2,6-dimethylphenyl)benzamide involves the reaction of 2,6-dimethylphenylamine with butyl chloroformate, followed by the reaction of the resulting intermediate with benzamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-butoxy-N-(2,6-dimethylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

4-butoxy-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-5-13-22-17-11-9-16(10-12-17)19(21)20-18-14(2)7-6-8-15(18)3/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGUHMCMZMVPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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